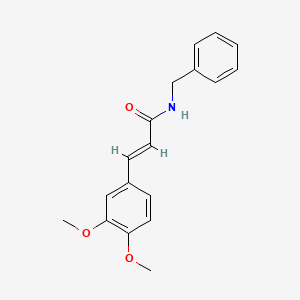
(2E)-N-benzyl-3-(3,4-dimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzyl group attached to an acrylamide moiety, with a 3,4-dimethoxyphenyl substituent. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to facilitate the formation of the acrylamide bond.
Industrial Production Methods
Industrial production of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
化学反应分析
Types of Reactions
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced acrylamide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, it has been shown to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with amyloid-beta peptides, preventing their aggregation and reducing neurotoxicity.
相似化合物的比较
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar structure but with an ethanamine moiety instead of an acrylamide.
3,4-Dimethoxyphenylacetonitrile: Lacks the benzyl group and acrylamide moiety, but shares the 3,4-dimethoxyphenyl substituent.
N-benzyl-3-(3,4-dimethoxyphenyl)-N-isopropylacrylamide: Contains an additional isopropyl group on the acrylamide moiety.
属性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
(E)-N-benzyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |
InChI 键 |
ABJDSNYVSAEWAE-PKNBQFBNSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


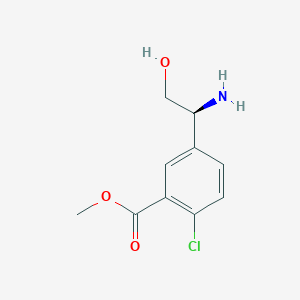
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
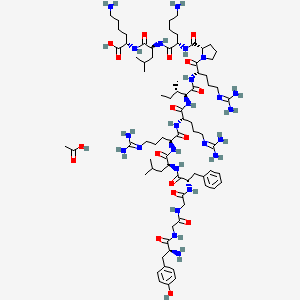
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
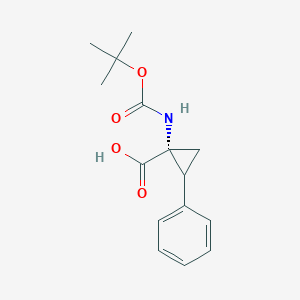

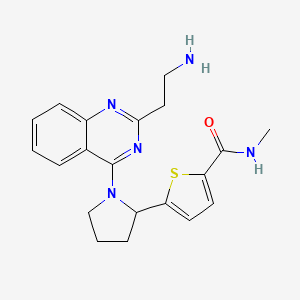
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
phosphane](/img/structure/B14801314.png)

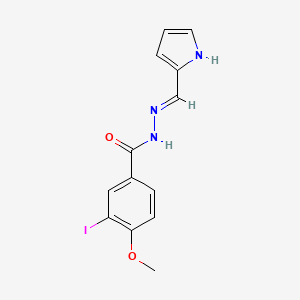
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
